
1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-ylmethyl)urea" is a urea derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Urea derivatives are often synthesized for their potential use as inhibitors of various enzymes and receptors, and they can be tailored to interact with specific biological targets. The synthesis and evaluation of such compounds are critical for the discovery of new therapeutic agents.
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. In the context of the provided papers, similar synthetic strategies are employed. For instance, a series of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas were synthesized and evaluated as VEGFR-2 tyrosine kinase inhibitors, which involved the use of a thioether linker and an arylurea moiety in the meta position . Another example is the synthesis of 1-cyclopentyl-3-(3-hydroxyphenyl)urea, which was achieved through a two-step substitution (nucleophilic, electrophilic) followed by one-step oxidation . These methods reflect the general approach to synthesizing urea derivatives, which may be applicable to the synthesis of "1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-ylmethyl)urea."
Molecular Structure Analysis
The molecular structure of urea derivatives is often confirmed and analyzed using techniques such as NMR, FT-IR, MS, and single-crystal X-ray diffraction. For example, the structure of 1-cyclopentyl-3-(3-hydroxyphenyl)urea was optimized using DFT and compared with X-ray diffraction data, confirming the consistency between the theoretical and experimental structures . The frontier molecular orbitals were also calculated to reveal the structural features and physicochemical properties of the molecules. Such detailed structural analysis is crucial for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, depending on their functional groups and the conditions applied. The papers provided do not detail specific reactions involving "1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-ylmethyl)urea," but they do mention the synthesis of related compounds under different conditions, such as microwave irradiation, which can enhance reaction rates and yields . The reactivity of the urea moiety and the substituents attached to it can be exploited to create a diverse array of compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure. These properties can include solubility, melting point, and stability, which are important for the compound's biological activity and pharmacokinetics. The papers provided do not offer specific data on the physical and chemical properties of "1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-ylmethyl)urea," but they do discuss the properties of similar compounds. For instance, the solubility and stability of the synthesized compounds can be inferred from their biological evaluation, such as the inhibition of RNA virus replication and soluble epoxide hydrolase .
科学的研究の応用
Biochemical Evaluation and Acetylcholinesterase Inhibition
A study on the synthesis and biochemical evaluation of a series of 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, which are structurally related to 1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-ylmethyl)urea, demonstrated antiacetylcholinesterase activity. These compounds were designed to optimize the spacer length between two pharmacophoric units, aiming for enhanced conformational flexibility and interaction with enzyme hydrophobic binding sites. Modifications to improve inhibitory activities included replacing the benzyl group with a cyclohexyl group, highlighting the non-requirement of an aromatic residue for activity (Vidaluc et al., 1995).
Neuropeptide Y5 Receptor Antagonism
Another research area involves the synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives, including compounds structurally akin to 1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-ylmethyl)urea, as neuropeptide Y5 receptor antagonists. Optimization of in vitro potency led to compounds with sub-nanomolar IC50 values. Selected analogues displayed antagonist activity in cellular assays, indicating potential therapeutic applications (Fotsch et al., 2001).
Stereochemical Synthesis of Active Metabolites
The stereochemical synthesis of an active metabolite of a potent PI3 kinase inhibitor demonstrated the significance of structural and stereochemical considerations in the development of bioactive compounds. This research highlights the complexity of synthesizing and identifying active metabolites with precise stereochemistry, relevant to compounds like 1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-ylmethyl)urea (Chen et al., 2010).
Hydrogel Formation and Rheology
A study on 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea demonstrated the compound's ability to form hydrogels across a range of acids, highlighting the influence of anions on gel morphology and rheology. This research points to potential applications in materials science for structurally similar compounds, including 1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-ylmethyl)urea (Lloyd & Steed, 2011).
Turn-on Fluorescent Probe for Metal Ion Detection
Research into the development of fluorescent probes for metal ion detection, such as the novel sensor 1-((2-hydroxynaphthalen-1-yl)methylene)urea for Al3+, illustrates the versatility of urea derivatives in analytical and bioimaging applications. The specific binding and fluorescent "turn-on" response of these probes offer insights into the utility of related compounds in detecting metal ions in biological systems (Wang et al., 2017).
特性
IUPAC Name |
1-[(1-hydroxycyclopentyl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c15-11(13-8-10-4-3-7-17-10)14-9-12(16)5-1-2-6-12/h3-4,7,16H,1-2,5-6,8-9H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUUXRCYLUAZNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NCC2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-ylmethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

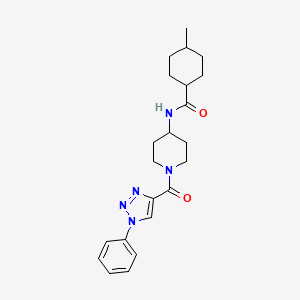
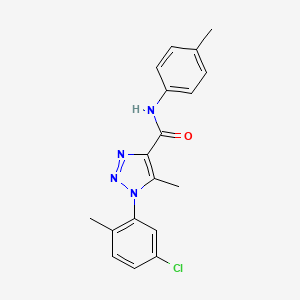
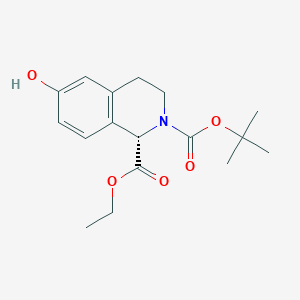
![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-phenoxypyridine](/img/structure/B2500463.png)

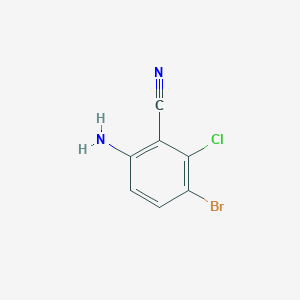

![N-(3-chlorobenzyl)-N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2500470.png)
![2-(thiophen-2-ylmethyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2500471.png)
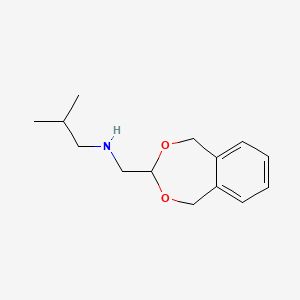
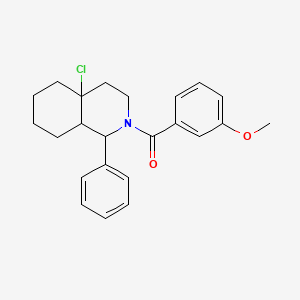
![6-Chloro-N-[[1-[(1-cyanocyclopropyl)methyl]triazol-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2500476.png)
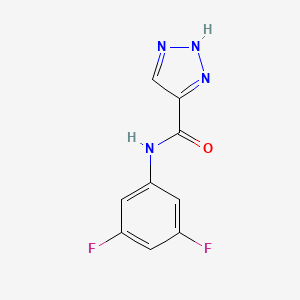
![3,3-Dimethyl-1-[6-(trifluoromethyl)pyridine-2-carbonyl]piperidine-2-carbonitrile](/img/structure/B2500478.png)